S-propyl ne
Description
Contextualization of Chiral Propyl Moieties in Complex Organic Structures
Chirality, or the "handedness" of a molecule, is a fundamental concept in organic chemistry, with profound implications for the biological activity of compounds. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is a stereocenter, typically a carbon atom bonded to four different substituents. The spatial arrangement of these substituents can significantly influence how a molecule interacts with other chiral molecules, such as enzymes and receptors in the body.
Overview of the Significance of the S-Propyl Compound Class in Contemporary Chemical Science
The S-propyl group, particularly within thioesters, is of considerable significance in modern chemical science. Thioesters are more reactive than their ester counterparts due to the poorer orbital overlap between the carbon and sulfur atoms, making the carbonyl group more electrophilic. This enhanced reactivity makes them valuable intermediates in organic synthesis.
Thioesters are crucial in the biosynthesis of numerous natural products. rsc.org For example, acetyl-CoA, a thioester, is a central molecule in metabolism. While not an S-propyl compound, its chemistry highlights the importance of the thioester functional group. S-propyl thioesters can be used in the laboratory to mimic these biological reactions and to synthesize complex molecules. They are versatile building blocks for creating carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net
In medicinal chemistry, the incorporation of sulfur-containing functional groups is a common strategy for modulating the biological activity of drug candidates. S-propyl cysteine, an analog of a naturally occurring amino acid, has been investigated for its pharmacological effects. wikipedia.org Furthermore, thioesters have been utilized in the development of pharmaceuticals such as the anti-inflammatory drug fluticasone (B1203827) and the diuretic spironolactone. researchgate.net The S-propyl group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Thioester derivatives of natural products, such as psammaplin A, have been shown to be potent histone deacetylase (HDAC) inhibitors, a promising target for cancer therapy. nih.gov
Research Trajectory and Unexplored Dimensions of the S-Propyl Compound Class
The synthesis of thioesters, including those with an S-propyl group, has been a long-standing area of research in organic chemistry. Traditional methods often involve the reaction of a thiol with a carboxylic acid derivative, such as an acyl chloride or anhydride. researchgate.net While effective, these methods can have limitations in terms of substrate scope and functional group tolerance.
Recent research has focused on the development of more efficient and sustainable methods for thioester synthesis. This includes the use of transition metal catalysis and radical reactions to form the thioester bond under milder conditions. researchgate.net Direct thioesterification of aldehydes, which are readily available starting materials, has also emerged as a powerful synthetic strategy. tandfonline.comresearchgate.net These advancements have expanded the toolkit available to chemists for the synthesis of S-propyl compounds and other thioesters.
Looking forward, several unexplored dimensions of S-propyl chemistry remain. The development of catalytic, enantioselective methods for the synthesis of chiral S-propyl compounds is an ongoing challenge. Such methods would provide access to enantiomerically pure building blocks for the synthesis of complex chiral molecules. Another area of potential research is the application of S-propyl compounds in materials science. The unique electronic and physical properties of organosulfur compounds could be harnessed to create novel polymers and other materials with interesting properties. Finally, the exploration of the biological activities of a wider range of S-propyl compounds could lead to the discovery of new therapeutic agents.
Data on Representative S-Propyl Compounds
Below are tables summarizing key physical and chemical data for two representative S-propyl thioesters.
Table 1: Physical and Chemical Properties of S-Propyl Thioacetate
| Property | Value |
|---|---|
| IUPAC Name | S-propyl ethanethioate |
| Molecular Formula | C₅H₁₀OS |
| Molecular Weight | 118.20 g/mol |
| Boiling Point | 137-139 °C |
| Density | 0.9688 g/cm³ at 25 °C |
| Appearance | Colorless to pale yellow liquid |
Data sourced from PubChem CID 61295 and ECHEMI. researchgate.nettandfonline.com
Table 2: Physical and Chemical Properties of S-Propyl Propanethioate
| Property | Value |
|---|---|
| IUPAC Name | S-propyl propanethioate |
| Molecular Formula | C₆H₁₂OS |
| Molecular Weight | 132.23 g/mol |
| Boiling Point | 164.9 °C at 760 mmHg |
| Density | 0.953 g/cm³ |
| Appearance | Not specified |
Data sourced from PubChem CID 75514 and Alfa Chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H26N2O2S |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
S-propyl N-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C18H26N2O2S/c1-5-11-20(18(22)23-12-6-2)13-16(21)19-17-14(4)9-8-10-15(17)7-3/h5,8-10H,1,6-7,11-13H2,2-4H3,(H,19,21) |
InChI Key |
NWPWVXXMEDJJBH-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)N(CC=C)CC(=O)NC1=C(C=CC=C1CC)C |
Canonical SMILES |
CCCSC(=O)N(CC=C)CC(=O)NC1=C(C=CC=C1CC)C |
Origin of Product |
United States |
Synthetic Methodologies for the S Propyl Ne Compound
Optimization of Reaction Conditions for High Yield and Purity of the S-Propyl-NE Compound
The synthesis of chiral amine compounds, such as a hypothetical "S-propyl ne," often involves the stereoselective alkylation of a precursor amine with a chiral propylating agent. Achieving high yields and exceptional purity is critical for the efficacy and safety of such compounds. Optimization efforts typically focus on controlling reaction parameters that influence the rate of the desired SN2 alkylation, while minimizing competing side reactions like dialkylation, elimination, or racemization of the chiral center.
Key Optimization Parameters and Their Impact:
Temperature: Reaction temperature is a crucial factor influencing both the reaction rate and selectivity. Lower temperatures generally favor SN2 mechanisms and help preserve the stereochemical integrity of chiral reagents, reducing the risk of racemization. However, excessively low temperatures can lead to impractically long reaction times. Conversely, higher temperatures accelerate the reaction but can also promote undesired side reactions, such as elimination from the alkylating agent or over-alkylation of the amine.
Solvent: The choice of solvent significantly affects reactant solubility, the nucleophilicity of the amine, and the reaction kinetics. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), or dimethyl sulfoxide (B87167) (DMSO), are often preferred for SN2 reactions. These solvents effectively solvate cations, leaving the nucleophilic amine relatively "bare" and more reactive. Protic solvents, while capable of dissolving reactants, can solvate the amine, reducing its nucleophilicity and slowing the reaction rate.
Base: A base is typically employed to neutralize acidic byproducts (e.g., hydrohalic acids formed from alkyl halides) and, in some cases, to deprotonate the amine, thereby increasing its nucleophilicity. The selection of the base—ranging from inorganic carbonates (e.g., K₂CO₃) to organic amines (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA))—can influence the reaction rate and the propensity for side reactions. Stronger or sterically hindered bases may be chosen to promote alkylation over elimination.
Reaction Time: Optimizing reaction time is essential to ensure complete conversion of the limiting reactant while preventing product degradation or the formation of byproducts from prolonged exposure to reaction conditions. In-process monitoring techniques, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are commonly used to track the reaction progress and determine the optimal endpoint.
Stoichiometry: The molar ratio of reactants and base can be adjusted to maximize the conversion of the more valuable or limiting reagent and to suppress side reactions. Often, a slight excess of one reactant or the base is used.
Illustrative Optimization Study (Hypothetical Data):
To illustrate the principles of optimizing chiral amine synthesis via alkylation, a hypothetical study focusing on introducing an (S)-propyl group onto an amine precursor (NE-precursor) using an (S)-propyl halide is presented. The goal is to maximize yield and purity.
| Experiment | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | DMF | K₂CO₃ | 25 | 12 | 72 | 88 | Moderate conversion, some dialkylation observed. |
| 2 | ACN | DIPEA | 40 | 8 | 85 | 92 | Improved conversion and purity; reduced byproducts. |
| 3 | DMF | DIPEA | 40 | 6 | 88 | 94 | Optimal conditions identified for yield and purity. |
| 4 | DMF | DIPEA | 50 | 4 | 82 | 90 | Increased byproduct formation at higher temperature. |
| 5 | THF | DIPEA | 40 | 8 | 78 | 89 | Less effective solvent for this specific alkylation. |
Note: Purity was assessed by HPLC analysis. Yields are reported as isolated yields.
Detailed Research Findings (Based on Related Chemistry):
Studies on amine alkylation, such as those involving propyl halides (e.g., ), highlight the importance of the SN2 mechanism and the role of basic conditions in achieving good yields. For instance, using a polar aprotic solvent like acetonitrile (ACN) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) at a controlled temperature of 40°C for 8 hours (Experiment 2) yielded 85% with 92% purity. This represents an improvement over initial conditions possibly due to better solubility and more efficient acid scavenging by DIPEA.
Further optimization in DMF at 40°C for 6 hours (Experiment 3) led to a yield of 88% and purity of 94%. This suggests that DMF, in combination with DIPEA under these specific conditions, provided an optimal balance for high conversion and selectivity, minimizing the formation of dialkylated species. Increasing the temperature to 50°C (Experiment 4) resulted in a decrease in both yield and purity, indicating that higher temperatures promoted unwanted side reactions. The use of tetrahydrofuran (B95107) (THF) as a solvent (Experiment 5) proved less effective compared to DMF or ACN for this particular alkylation reaction. Maintaining the stereochemical integrity of the (S)-propyl group would be a critical consideration throughout these optimization studies, often requiring careful control of temperature and reagent choice to prevent racemization.
Compound Table:
S-Propyl-NE Compound (Hypothetical)
NE-precursor (Hypothetical amine precursor)
(S)-Propyl halide (e.g., (S)-1-iodopropane) (Hypothetical chiral propylating agent)
Theoretical and Computational Investigations of the S Propyl Ne Compound
Quantum Chemical Characterization of S-Propyl-NE Molecular Structure
Quantum chemical methods are fundamental tools for elucidating the molecular structure and properties of compounds from first principles. These computational techniques solve approximations of the Schrödinger equation to provide detailed insights into electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying the conformational landscape of flexible molecules like S-propyl thioesters.
Conformational analysis using DFT involves calculating the potential energy surface of the molecule by systematically rotating its single bonds. For an S-propyl thioester, key dihedral angles, such as the O=C-S-C and C-S-C-C angles, define the molecule's shape and stability. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can identify stable conformers (energy minima) and the transition states that separate them. researchgate.netcdmf.org.br
Table 1: Representative Relative Energies of S-Propyl Thioester Conformers from DFT Calculations
| Conformer | Dihedral Angle (O=C-S-C) | Relative Energy (kcal/mol) |
| cis | ~0° | 0.00 |
| trans | ~180° | 1.5 - 3.0 |
| gauche | ~60° | 0.5 - 1.5 |
| Note: These are illustrative values based on typical findings for thioesters. Actual values depend on the specific molecule and computational level. |
Ab Initio Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Ab initio methods, Latin for "from the beginning," are computations based directly on theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a rigorous way to study electronic structure. bch.ro
These calculations yield fundamental properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and multipole moments. For S-propyl thioesters, ab initio calculations can elucidate the nature of the C-S bond and the carbonyl group, which are central to the molecule's reactivity.
A key application of these methods is the prediction of spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies (IR and Raman spectra). oatext.com Similarly, by calculating energy differences between electronic states, UV-Vis absorption spectra can be simulated. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, ab initio DFT calculations have been successfully used to assign the absolute configuration of chiral compounds containing thioether moieties by comparing calculated and experimental Vibrational Circular Dichroism (VCD) spectra. bch.ro
Table 2: Predicted Spectroscopic Data for a Model S-Propyl Thioester
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Range |
| Carbonyl (C=O) Stretch (IR) | 1685 cm⁻¹ | 1680-1715 cm⁻¹ |
| C-S Stretch (IR) | 700 cm⁻¹ | 600-800 cm⁻¹ |
| ¹³C NMR (Carbonyl Carbon) | 195 ppm | 190-205 ppm |
| HOMO-LUMO Gap | 5.5 eV | N/A |
| Note: Values are representative and highly dependent on the specific molecule and computational method. |
Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions
While quantum chemistry excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. MD simulations model a system of atoms and molecules, solving Newton's equations of motion to track their trajectories. mdpi.com
Conformational Flexibility and Solvent Effects on the S-Propyl-NE Compound
In solution, the conformational preferences of a molecule can differ significantly from the gas phase due to interactions with solvent molecules. MD simulations explicitly model these interactions. For an S-propyl thioester, simulations in a water box (using water models like TIP3P) can reveal how hydrogen bonding and dielectric effects influence its shape. mdpi.comrsc.org
The simulation tracks the dihedral angles over time, showing the transitions between different conformations. This provides a dynamic picture of the molecule's flexibility. The resulting data can be used to calculate the free energy landscape, which indicates the most probable conformations in solution. Studies have shown that for molecules with polar groups, such as the thioester carbonyl, polar solvents can stabilize conformations with a larger dipole moment, which may not be the most stable in the gas phase. mdpi.com
Prediction of Binding Modes with Biological Macromolecules
A significant application of MD simulations is in predicting how a small molecule (a ligand) binds to a biological target, such as an enzyme or receptor. elifesciences.orgnih.gov This is crucial for drug design and understanding biochemical pathways. Thioesters are key intermediates in many enzymatic reactions, for example, in the function of polyketide synthases and in the reactions involving Coenzyme A. nih.govacs.org
To predict binding modes, the S-propyl thioester molecule is placed near the active site of the target protein in a simulated physiological environment (water, ions). The MD simulation then shows how the ligand explores the binding pocket and settles into stable binding poses. The stability of these poses is evaluated by calculating the binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, a simulation could reveal a hydrogen bond between the thioester's carbonyl oxygen and an amino acid residue like arginine or lysine (B10760008) in the enzyme's active site.
Stereochemical Influences on Reactivity and Selectivity in S-Propyl-NE Transformations
Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in chemical reactions. For a chiral S-propyl thioester, the stereochemistry at the chiral center(s) can profoundly influence the rates and outcomes of its reactions.
Computational methods can be used to model the transition states of reactions involving different stereoisomers. By comparing the activation energies for the formation of different products, one can predict the stereoselectivity of a reaction. For instance, in the SN2 reaction of a nucleophile with a chiral center adjacent to the thioester group, computational models can explain why one stereoisomer is formed preferentially. masterorganicchemistry.com
Studies on the alkylation of chiral thioester enolates have shown that the stereochemical outcome depends on the geometry of the enolate and the approach of the electrophile. researchgate.net DFT calculations of the transition state energies for different attack trajectories (e.g., equatorial vs. axial attack on a cyclic system) can rationalize the observed product ratios. These computational insights are vital for designing stereoselective syntheses, where controlling the three-dimensional structure of the product is essential. organic-chemistry.org
Molecular Interactions and Biological System Interrogation by the S Propyl Ne Compound
Investigation of Receptor Binding Profiles and Mechanisms
The interaction of a ligand with its receptor is the foundational event for its pharmacological effects. For (-)-3-PPP, these interactions are characterized by high affinity and marked stereoselectivity, particularly at dopamine (B1211576) and sigma receptors.
Stereoselectivity is a critical feature of the pharmacology of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). The two enantiomers, S-(-)-3-PPP (Preclamol) and R-(+)-3-PPP, exhibit distinct binding affinities and functional activities at various receptors, most notably dopamine and sigma receptors. wikipedia.orgiiab.me
Dopamine Receptors: The enantiomers of 3-PPP show differential activity at dopamine D2 receptors. The S-(-) isomer, Preclamol, acts as a presynaptic D2 receptor agonist while simultaneously behaving as a postsynaptic D2 receptor antagonist. wikipedia.orgiiab.me This unique profile has led to its investigation for potential antipsychotic effects. Conversely, the R-(+) isomer is an agonist at both presynaptic and postsynaptic D2 receptors. wikipedia.orgiiab.me This stereoselectivity underscores the precise three-dimensional requirements for ligand recognition and activation at the D2 receptor. Some studies describe S-(-)-3-PPP as a "protean agonist" at the D2 receptor, acting as a partial agonist when coupled to the Gα(o1) protein but as an antagonist or inverse agonist when coupled to Gα(i1), Gα(i2), and Gα(i3) proteins. nih.gov
Sigma Receptors: 3-PPP is also a potent ligand at sigma (σ) receptors, with both enantiomers showing high affinity. wikipedia.orgnih.gov However, there is a notable stereoselectivity that is the reverse of that seen at classic opioid receptors. nih.govnih.gov The (+)-enantiomer is often used as a tool to label sigma receptors and is a potent agonist at these sites. nih.govjneurosci.org While both isomers bind, the (+)-isomer is typically more potent at sigma sites. nih.govnih.gov The binding affinity of these ligands is influenced by factors like the lipophilicity of the N-substituent. nih.gov
| Compound | Dopamine D2 Receptor | Sigma-1 Receptor | Sigma-2 Receptor |
|---|---|---|---|
| S-(-)-3-PPP (Preclamol) | Reported as a partial agonist/antagonist wikipedia.orgnih.gov | High Affinity wikipedia.org | High Affinity wikipedia.org |
| R-(+)-3-PPP | Agonist wikipedia.orgiiab.me | High Affinity (Potent Agonist) wikipedia.orgnih.gov | High Affinity (Potent Agonist) wikipedia.org |
The dynamics of a ligand binding to its receptor—how quickly it associates and dissociates—and the thermodynamic forces driving this interaction provide a deeper understanding of its mechanism of action.
Binding Kinetics: The rates of association (k_on) and dissociation (k_off) determine the residence time of a ligand on its receptor, which can be more predictive of in vivo efficacy than binding affinity (Kd) alone. physicallensonthecell.orgsonar.ch Studies have shown that S-(-)-3-PPP has relatively fast binding kinetics at the dopamine D2 receptor, similar to dopamine itself. nih.gov This is in contrast to other D2 ligands like aripiprazole (B633) or cariprazine, which exhibit slower kinetics. nih.gov For sigma receptors, the binding of (+)-[3H]3-PPP has been shown to follow biexponential dissociation kinetics, suggesting complex interactions or the presence of multiple binding states. nih.gov The addition of guanine (B1146940) nucleotides can convert this to a rapid, single-phase dissociation, indicating a link to G-protein coupling. nih.gov
Thermodynamic Analysis: Thermodynamic parameters (Gibbs free energy ΔG, enthalpy ΔH, and entropy ΔS) describe the energetic drivers of binding. The binding free energy (ΔG) is related to the dissociation constant (Kd) and indicates the spontaneity of the binding process. While specific thermodynamic data for S-propyl-NE compounds are not extensively detailed in the public literature, the principles remain. Favorable binding (negative ΔG) can be driven by enthalpy (ΔH), reflecting the formation of strong bonds, or by entropy (ΔS), often related to the displacement of water molecules from the binding site (the hydrophobic effect). physicallensonthecell.org
| Parameter | Description | Significance for S-(-)-3-PPP |
|---|---|---|
| k_on (Association Rate) | The rate at which the ligand binds to the receptor. physicallensonthecell.org | Relatively fast at D2 receptors, allowing for rapid onset of action. nih.gov |
| k_off (Dissociation Rate) | The rate at which the ligand unbinds from the receptor. physicallensonthecell.org | Fast dissociation at D2 receptors contributes to its pharmacological profile as a stabilizer. nih.gov |
| Kd (Dissociation Constant) | Ratio of k_off/k_on; a measure of binding affinity (lower Kd = higher affinity). physicallensonthecell.org | High affinity for both Dopamine D2 and Sigma receptors. wikipedia.orgnih.gov |
| ΔG (Gibbs Free Energy) | The overall energy change upon binding; indicates spontaneity. physicallensonthecell.org | Negative value, indicating spontaneous and favorable binding. |
| ΔH (Enthalpy) | Heat change upon binding; reflects bond formation/breakage. physicallensonthecell.org | Contributes to the overall binding energy. |
| ΔS (Entropy) | Change in disorder upon binding; often driven by hydrophobic interactions. physicallensonthecell.org | Contributes to the overall binding energy. |
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. frontiersin.org While (-)-3-PPP is primarily characterized as a direct (orthosteric) ligand at dopamine and sigma receptors, the sigma receptor system is known to be subject to complex allosteric regulation.
For instance, compounds like phenytoin (B1677684) have been shown to act as positive allosteric modulators at sigma-1 receptors, increasing the binding affinity of ligands such as (+)-3-PPP. frontiersin.orgnih.gov This modulation occurs by shifting the receptor from a low-affinity to a high-affinity state. nih.gov Similarly, the compound SR 31747 has been shown to non-competitively inhibit the binding of (+)-3-PPP, suggesting it acts as a negative allosteric modulator at a distinct site. nih.gov These findings indicate that while (-)-3-PPP itself may not be an allosteric modulator, its binding and function can be significantly influenced by other molecules acting on allosteric sites of the sigma receptor.
Enzyme System Modulation and Inhibition Studies
Beyond direct receptor interactions, the biological activity of a compound is also defined by its influence on enzymes and transporters, as well as its own metabolic fate.
Neurotransmitter transporters are critical for regulating synaptic signaling by clearing neurotransmitters from the synaptic cleft. wikipedia.org The norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), and serotonin (B10506) transporter (SERT) are key targets for many centrally-acting drugs.
Research indicates that 3-PPP and its chemical relatives can interact with these transporters. While 3-PPP itself is primarily known for its receptor activities, related compounds in the α-pyrrolidinopropiophenone (α-PPP) class are potent inhibitors of both DAT and NET, with much lower activity at SERT. meduniwien.ac.atresearchgate.net Some of these α-PPP derivatives have been shown to be not only inhibitors but also partial releasing agents at the human norepinephrine transporter (hNET). meduniwien.ac.atresearchgate.net This dual action of inhibiting reuptake and promoting release can significantly alter neurotransmitter levels. Although direct, high-affinity interaction of (-)-3-PPP with NET is not its primary mechanism, its structural class shows significant activity at monoamine transporters.
| Compound | hDAT Inhibition | hNET Inhibition | hSERT Inhibition |
|---|---|---|---|
| α-PPP | Low micromolar range meduniwien.ac.at | Low micromolar range meduniwien.ac.at | Low activity meduniwien.ac.at |
| MDPPP | Low micromolar range meduniwien.ac.at | Low micromolar range meduniwien.ac.at | Low activity meduniwien.ac.at |
| α-PVP (Reference) | ~10-20x more potent than α-PPP derivatives meduniwien.ac.at | ~10-20x more potent than α-PPP derivatives meduniwien.ac.at | Low activity meduniwien.ac.at |
Biotransformation, or drug metabolism, is the process by which the body chemically modifies a compound, typically to facilitate its excretion. slideshare.netksumsc.com This process usually occurs in two phases: Phase I (functionalization reactions like oxidation or hydrolysis) and Phase II (conjugation reactions). slideshare.netdrughunter.com
Non-Covalent Interactions in Biological Milieu
The biological activity of any small molecule, including one notionally termed "S-propyl-NE," is fundamentally governed by its non-covalent interactions within the complex aqueous environment of a living system. These interactions, though individually weak compared to covalent bonds, collectively dictate the molecule's behavior, from its transport in the bloodstream to its entry into cells and engagement with molecular targets. nih.gov The primary forces at play include hydrophobic interactions, hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.comrsc.org The S-propyl group, being a short alkyl chain, would primarily engage in hydrophobic interactions, favoring sequestration away from water and into non-polar pockets, such as those found within proteins or the core of cell membranes. cambridgemedchemconsulting.com The "NE" moiety, likely representing a nitrogen-containing functional group (e.g., an amine), would be capable of forming hydrogen bonds and, if protonated, engaging in electrostatic or ionic interactions. nih.govrsc.org
Protein-Ligand Interaction Dynamics (e.g., serum albumin complexation)
Upon entering the bloodstream, a small molecule like "S-propyl-NE" would rapidly encounter abundant plasma proteins, with serum albumin being the most prevalent. biointerfaceresearch.com Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins known for their remarkable ability to reversibly bind a vast array of endogenous and exogenous compounds, including drugs. biointerfaceresearch.commdpi.comjst.go.jp This binding significantly influences a molecule's pharmacokinetic profile.
The interaction between a ligand and serum albumin is a dynamic equilibrium, characterized by binding constants (Ka), thermodynamic parameters (enthalpy ΔH° and entropy ΔS°), and specific binding sites. mdpi.comrsc.org The S-propyl group would likely drive the initial association with hydrophobic pockets within the albumin structure. BSA, for instance, has two primary drug-binding sites, known as Sudlow's sites I and II, which are located in subdomains IIA and IIIA, respectively, and are characterized by hydrophobic cavities. biointerfaceresearch.comscirp.org
The binding process can be studied using techniques like fluorescence spectroscopy, where the intrinsic fluorescence of tryptophan residues in the protein is quenched upon ligand binding. mdpi.combiointerfaceresearch.com The nature of the interaction is revealed by thermodynamic analysis.
Hydrophobic Interactions: A positive enthalpy (ΔH° > 0) and a positive entropy (ΔS° > 0) change typically signify that the binding is driven by the hydrophobic effect. scirp.org
Van der Waals forces and Hydrogen Bonds: A negative enthalpy (ΔH° < 0) and a negative entropy (ΔS° < 0) suggest that van der Waals forces and hydrogen bonding are the primary stabilizing interactions. nih.gov
Electrostatic Interactions: These are often characterized by small changes in enthalpy and positive entropy changes.
Molecular docking studies can further elucidate the specific amino acid residues involved in the interaction. biointerfaceresearch.com For "S-propyl-NE," one would expect the S-propyl chain to interact with hydrophobic residues like leucine, valine, and alanine, while the nitrogen-containing group could form hydrogen bonds with polar or charged residues such as arginine, lysine (B10760008), or aspartic acid. cambridgemedchemconsulting.com
Table 1: Representative Thermodynamic Data for Small Molecule-Serum Albumin Interactions
This table presents illustrative data from studies on various small molecules to demonstrate the typical range of thermodynamic parameters observed in protein-ligand binding.
| Ligand Example | Albumin Type | Ka (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Dominant Forces |
| Naringin scirp.org | BSA | ~1.3 x 10⁴ | -23.9 | +18.7 | +143.6 | Hydrophobic |
| Amiloride mdpi.com | HSA | ~1.9 x 10⁴ | -24.4 | -16.5 | +26.5 | H-bonds, van der Waals |
| NSC48693 plos.org | HSA | ~7.3 x 10⁴ | -27.7 | -23.4 | +17.8 | Enthalpy-driven |
| Ferulic Acid rsc.org | HSA | - | - | > 0 | > 0 | Entropically driven |
Membrane Permeation and Intracellular Targeting Mechanisms
For a compound to act on an intracellular target, it must first cross the cell membrane, a phospholipid bilayer that acts as a formidable barrier to most molecules. nih.govmdpi.com The mechanism of permeation is largely dictated by the molecule's physicochemical properties, such as size, charge, and lipophilicity. nih.govkhanacademy.org
Mechanisms of Membrane Transport:
Passive Diffusion: This is the simplest mechanism, where a molecule moves across the membrane down its concentration gradient without the help of a transport protein. nih.govpressbooks.pub This process is favored by small, hydrophobic molecules that can readily dissolve in the lipid core of the membrane. nih.gov The S-propyl group would contribute positively to the lipophilicity required for passive diffusion.
Facilitated Diffusion: This form of passive transport involves membrane proteins (carrier or channel proteins) to move molecules across the membrane. byjus.comopenaccessjournals.com It is still driven by the concentration gradient and does not require metabolic energy. byjus.com This pathway is essential for polar molecules like amino acids and glucose that cannot easily cross the lipid bilayer. nih.gov
Active Transport: This process moves molecules against their concentration gradient and requires energy, typically from ATP hydrolysis. pressbooks.pubbyjus.com It is mediated by specific protein "pumps" and allows cells to accumulate substances to concentrations much higher than in the extracellular environment. byjus.com
Endocytosis: For larger molecules, the cell can engulf them by forming vesicles from the cell membrane. uq.edu.au This is an energy-dependent process.
A small, amphipathic molecule like "S-propyl-NE" could potentially use multiple mechanisms. Its ability to permeate via passive diffusion would depend on the balance between the hydrophobic S-propyl group and the polarity of the "NE" moiety. If the nitrogen group is basic, its protonation state at physiological pH would be critical; the charged form would be less likely to passively diffuse, while the neutral form would cross more readily. researchgate.net
Once inside the cell, the compound's journey to a specific target (e.g., an enzyme, a receptor, or nucleic acids) is the final step. mdpi.comasm.org Intracellular targeting can be a passive process of diffusion through the cytoplasm or an active one involving transport into specific organelles. nih.goveuropeanpharmaceuticalreview.com The same non-covalent interactions that govern albumin binding and membrane permeation—hydrophobicity, hydrogen bonding, and electrostatics—will determine the compound's affinity for its ultimate intracellular target, leading to a biological response. asm.org
Table 2: Factors Influencing Membrane Permeation Mechanisms
This table outlines how different molecular characteristics, relevant to a hypothetical "S-propyl-NE," influence the primary mode of transport across a biological membrane.
| Molecular Property | Influence on Permeation | Favored Mechanism |
| High Lipophilicity | Increases solubility in the lipid bilayer core. nih.gov | Passive Diffusion |
| Polarity/Charge | Hinders movement across the hydrophobic core. nih.gov | Facilitated Diffusion or Active Transport |
| Small Molecular Size | Allows passage through the membrane more easily. khanacademy.org | Passive Diffusion |
| Structural similarity to endogenous molecules | May be recognized by specific carrier proteins. nih.gov | Facilitated Diffusion or Active Transport |
Advanced Applications of the S Propyl Ne Compound in Research
Development of Pharmacological Probes for Neurobiological Research
Compounds incorporating the S-propyl group are valuable tools in the field of neurobiology. Their structural characteristics can be tailored to interact with specific neural targets, allowing researchers to probe the intricate workings of the central nervous system (CNS).
Utilization in Receptor Mapping and Neuroimaging (e.g., PET ligands)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative in vivo study of molecular targets in the brain. nih.gov The development of effective PET ligands is a critical aspect of neuroscience research, enabling the mapping of receptor distributions and the study of their role in both healthy and diseased states. nih.gov
For a compound to be a successful CNS PET ligand, it must possess a specific set of physicochemical properties that allow it to cross the blood-brain barrier (BBB) and bind with high affinity and selectivity to its intended target. nih.gov The inclusion of an S-propyl group can influence a molecule's lipophilicity, a key factor in BBB penetration. researchgate.net While no widely used PET ligand is singularly identified by the name "S-propyl ne," the N-n-propyl group, a close structural relative, is recognized as a crucial substituent for enhancing activity at D2-like dopamine (B1211576) receptors in certain classes of molecules, such as aporphines. acs.orgacs.org This "propyl effect" highlights the importance of such alkyl groups in designing ligands with the desired affinity for neuroreceptors. acs.org The design process for these probes is a multiparameter optimization challenge, balancing factors like target affinity, selectivity, and pharmacokinetic properties to ensure a clear imaging signal. researchgate.netresearchgate.net
Tool Compound for Investigating Neural Pathway Dynamics (e.g., dopamine functions)
Beyond imaging, S-propyl-containing compounds can serve as "tool compounds" for the in vitro and in vivo investigation of neural pathways. The dopaminergic system, which is deeply involved in motor control, cognition, and emotion, is a frequent subject of such research. nih.gov Dysregulation of this system is implicated in numerous neuropsychiatric disorders, including Parkinson's disease and schizophrenia. nih.gov
Ligands that selectively target dopamine receptor subtypes (D1-like and D2-like) are essential for dissecting their specific physiological roles. nih.govnih.gov The N-n-propyl substitution on certain molecular scaffolds has been shown to confer higher activity for the D2 receptor subtype. acs.org This allows for the development of tool compounds that can preferentially activate or block D2 receptors, helping researchers to understand their specific contributions to neural circuit function. By studying how these compounds alter neuronal firing, neurotransmitter release, and behavior, scientists can gain a deeper understanding of the complex dynamics of the dopamine system. acs.orgmeilerlab.org
Chemotherapeutic or Antimicrobial Lead Compound Research
Organosulfur compounds containing the S-propyl group, particularly those derived from Allium species like onions, have demonstrated significant potential as antimicrobial agents. Research in this area focuses on their efficacy against a range of pathogens and the mechanisms by which they exert their effects.
In Vitro Efficacy Assessment Against Pathogenic Organisms (e.g., antibacterial activity of S-propyl thiosulfonates/thiosulfinates)
Two prominent S-propyl compounds studied for their antimicrobial properties are propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO). nih.govmdpi.com In vitro studies have consistently shown that these compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains isolated from human clinical samples. nih.govnih.gov
Research has demonstrated that PTSO often exhibits greater activity than PTS against various bacteria. nih.govnih.gov For example, in a study involving multidrug-resistant bacteria, PTSO was more active against Enterobacteriaceae than PTS. nih.gov Both compounds have also shown effectiveness against a variety of pathogens affecting fish in aquaculture, suggesting their potential as a natural alternative to conventional antibiotics. mdpi.com Furthermore, their activity extends to fungi, with studies showing efficacy against clinical isolates of Candida species. mdpi.comnih.gov
Below is an interactive table summarizing the in vitro activity of PTS and PTSO against selected bacteria.
| Compound | Bacterial Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| PTS | Enterobacteriaceae | 256-512 | 256-512 | nih.gov |
| PTSO | Enterobacteriaceae | 64-128 | 64-128 | nih.gov |
| PTSO | S. aureus | 8 | 8 | nih.gov |
| PTSO | E. faecalis | 4 | 8 | nih.gov |
| PTSO | S. agalactiae | 4 | 8 | nih.gov |
MIC₅₀/MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Elucidation of Biological Targets and Resistance Mechanisms
The primary antimicrobial mechanism of S-propyl thiosulfinates and thiosulfonates is believed to involve their chemical reactivity with thiol groups (containing sulfur and hydrogen) present in microbial enzymes. mdpi.comnih.gov This interaction, via a thiol-disulfide exchange reaction, can inactivate essential enzymes involved in microbial metabolism, such as thioredoxin reductase and succinate (B1194679) dehydrogenase. nih.gov
By disrupting these critical enzymatic functions, the compounds can induce oxidative stress and interfere with vital cellular processes, including RNA synthesis and the formation of the phospholipid bilayer in cell membranes. researchgate.net This multi-target mechanism of action may explain their broad-spectrum activity and could make it more difficult for bacteria to develop resistance compared to single-target antibiotics. mdpi.comnih.gov
Role as a Biosynthetic Precursor or Metabolite in Natural Systems
S-propyl compounds are naturally occurring molecules, primarily found in plants of the Allium genus. They are integral components of the biosynthetic pathways that produce the characteristic flavor and aroma compounds of these vegetables. acs.orgnih.gov
The biosynthesis of these compounds begins with the amino acid L-cysteine. nih.gov A key precursor in this pathway is S-propyl-L-cysteine sulfoxide (B87167) (propiin). mdpi.comnih.gov This non-volatile compound is stored in the plant's cells. When the plant tissue is damaged, for instance by cutting or crushing, an enzyme called alliinase is released. nih.gov Alliinase acts on propiin, converting it into highly reactive intermediate compounds which then quickly transform into volatile sulfur compounds like propyl-propane-thiosulfinate (PTS). mdpi.comnih.gov PTS, in turn, can be converted into the more stable propyl-propane-thiosulfonate (PTSO). nih.gov These thermally generated breakdown products are significant contributors to the aroma of cooked Allium vegetables. acs.orgnih.gov This biosynthetic pathway is a classic example of a plant defense mechanism, where stable precursors are rapidly converted into biologically active compounds upon tissue injury.
Based on a comprehensive search of scientific literature and chemical databases, the chemical compound "S-propyl-NE" is not a recognized or identifiable substance. As such, it is not possible to generate a scientifically accurate article on its advanced applications, biosynthetic involvement, or metabolic fate as requested by the provided outline.
The search for "S-propyl-NE" and related terms did not yield any specific molecule with this designation. Scientific research on flavor compounds and their metabolism often involves S-propyl containing molecules, such as S-propyl-L-cysteine, which is found in nature. nih.gov Additionally, thioesters, which are compounds with a sulfur atom bonded to a carbonyl group (R-S-CO-R'), are known to be crucial intermediates in many biological processes, including the biosynthesis of flavor and fragrance compounds. nih.govnih.govwikipedia.orggoogle.com
However, without a clear identification of the "NE" portion of the compound name, no specific data on its involvement in biosynthetic pathways or its biotransformation can be provided. The generation of a thorough, informative, and scientifically accurate article as instructed requires a known chemical structure and verifiable research data, which are unavailable for a compound designated as "S-propyl-NE".
Therefore, the requested article cannot be generated while adhering to the strict requirements for accuracy and adherence to the specified, non-existent subject.
Analytical and Spectroscopic Characterization Methods in S Propyl Ne Compound Research
High-Resolution Separation Techniques for Enantiomeric Purity Assessment
Enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, necessitating the use of chiral environments to achieve separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for resolving enantiomers and quantifying their relative abundance.
Chiral HPLC is a cornerstone technique for the separation of enantiomers. Method development for a compound like S-Propyl-NE involves the systematic optimization of a chiral stationary phase (CSP), mobile phase composition, and detector settings to achieve baseline resolution of the enantiomers.
Research Findings: The separation of norepinephrine (B1679862) and its analogs has been successfully achieved using various HPLC methods. shodex.comresearchgate.net For S-Propyl-NE, a similar strategy would be employed. The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often the first choice for screening due to their broad applicability for a wide range of chiral compounds, including those with primary or secondary amine functionalities. shodex.comresearchgate.net
The mobile phase typically consists of a non-polar organic solvent (e.g., hexane (B92381) or heptane) mixed with an alcohol (e.g., isopropanol (B130326) or ethanol) and an additive to improve peak shape and resolution. For amine-containing compounds like S-Propyl-NE, basic additives (e.g., diethylamine, DEA) or acidic additives (e.g., trifluoroacetic acid, TFA) are often required to suppress the ionization of the amine and hydroxyl groups, thereby minimizing peak tailing and enhancing chiral recognition on the CSP. The United States Pharmacopeia (USP) provides a standard HPLC method for norepinephrine analysis that utilizes a C18 reversed-phase column with an ion-pairing agent like sodium heptanesulfonate in a methanol-water mobile phase, which could be adapted for a chiral column. sielc.com
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative), 4.6 x 250 mm, 5 µm | Proven effectiveness for a broad range of chiral amines and related compounds. |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Normal-phase conditions are common for polysaccharide CSPs. DEA improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. researchgate.net |
| Column Temperature | 25 °C | Temperature can affect selectivity; initial methods often start at ambient temperature. researchgate.net |
| Detection | UV at 280 nm | The catechol ring of the norepinephrine moiety provides strong UV absorbance. sielc.com |
SFC has emerged as a powerful alternative and often superior technique to HPLC for chiral separations. shimadzu-webapp.euchromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. chromatographyonline.com
Research Findings: For the enantiomeric separation of primary amines, SFC has demonstrated comparable selectivities and analysis times to HPLC, often with the advantage of improved peak symmetries. chromatographyonline.com The mobile phase in SFC for chiral separations usually consists of supercritical CO₂ and an organic modifier, such as methanol (B129727) or ethanol, to adjust solvent strength. Similar to HPLC, additives are crucial for analyzing polar and basic compounds like S-Propyl-NE. Studies on primary amines show that additives like trifluoroacetic acid–triethylamine (B128534) can yield excellent selectivity. chromatographyonline.com The same polysaccharide-based CSPs used in HPLC are widely and successfully employed in SFC. chromatographyonline.com The combination of SFC with mass spectrometry (SFC-MS) is particularly powerful, providing both chiral separation and mass information in a single analysis. shimadzu-webapp.eu
| Parameter | Chiral HPLC | Chiral SFC |
|---|---|---|
| Primary Mobile Phase | Hexane/Heptane | Supercritical CO₂ |
| Modifier | Isopropanol/Ethanol | Methanol/Ethanol |
| Typical Analysis Time | 10-30 min | 2-10 min chromatographyonline.com |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) americanpharmaceuticalreview.com |
| Peak Shape for Amines | Often requires basic additives to reduce tailing | Generally provides better peak symmetry chromatographyonline.com |
Advanced Spectroscopic Modalities for Structural Confirmation
Following separation and isolation, a suite of spectroscopic techniques is employed to confirm the molecular structure, stereochemistry, and conformational properties of S-Propyl-NE.
NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. For S-Propyl-NE, ¹H and ¹³C NMR would confirm the connectivity of the propyl group, the thioether linkage, and the integrity of the norepinephrine backbone.
Research Findings: The ¹H NMR spectrum would provide key information. The protons of the propyl group would appear as distinct signals in the aliphatic region (typically 0.9-3.0 ppm), with characteristic splitting patterns (a triplet for the terminal methyl group, a sextet for the central methylene (B1212753), and a triplet for the methylene attached to the sulfur). docbrown.info The aromatic protons on the catechol ring would appear in the aromatic region (6.5-7.0 ppm). The proton on the chiral carbon (the benzylic CH-OH group) is a crucial diagnostic signal.
To assign the absolute stereochemistry, chiral derivatizing agents (CDAs) like α-methoxyphenylacetic acid (MPA) can be used. mdpi.com By reacting the S-Propyl-NE enantiomers with a single enantiomer of the CDA, a pair of diastereomers is formed. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing not only for the determination of enantiomeric purity but also for the assignment of the absolute configuration based on established models of how the CDA shields or deshields nearby protons.
| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (Catechol Ring) | ~6.5 - 6.9 | Multiplets (d, dd) |
| Benzylic (CH-OH) | ~4.7 - 4.9 | Doublet of doublets (dd) |
| Aliphatic (CH₂-N) | ~2.8 - 3.1 | Multiplet |
| Propyl (S-CH₂) | ~2.5 - 2.7 | Triplet (t) |
| Propyl (CH₂-CH₃) | ~1.5 - 1.7 | Sextet |
| Propyl (CH₃) | ~0.9 - 1.1 | Triplet (t) |
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of S-Propyl-NE. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion and analyze the resulting fragment ions, providing a fragmentation "fingerprint" that confirms the molecular structure.
Research Findings: For a norepinephrine-related structure, electrospray ionization (ESI) in positive ion mode is typically effective. The parent ion would be observed as [M+H]⁺. The high resolution of the measurement (typically to within 5 ppm) would confirm the molecular formula.
The MS/MS fragmentation pattern would be highly informative. A characteristic fragmentation pathway for norepinephrine involves the loss of water from the protonated molecule. researchgate.net Another key fragmentation would be the cleavage of the C-C bond between the benzylic carbon and the aminoethyl side chain, leading to a fragment corresponding to the propyl-thio-substituted catechol moiety. For instance, in the analysis of norepinephrine itself, a parent ion of m/z 170.13 fragments to a key ion at m/z 152.07. researchgate.net A similar, predictable fragmentation pattern would be expected for S-Propyl-NE, confirming the location of the S-propyl group.
| Ion | Predicted Exact Mass (m/z) | Description |
|---|---|---|
| [M+H]⁺ | 244.1002 | Protonated Parent Molecule |
| [M+H-H₂O]⁺ | 226.0896 | Loss of water from the side chain hydroxyl group |
| [C₉H₁₁OS]⁺ | 167.0525 | Fragment from cleavage of the C-C bond adjacent to the nitrogen, representing the propylthio-vinylphenol moiety. |
Research Findings: The FTIR spectrum of S-Propyl-NE would show characteristic absorption bands for the various functional groups. Broad bands in the 3200-3500 cm⁻¹ region would correspond to the O-H stretching of the catechol and side-chain hydroxyl groups, as well as N-H stretching of the amine. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would result in peaks in the 1500-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration, indicative of the thioether linkage, typically appears as a weak band in the 600-800 cm⁻¹ region.
Raman spectroscopy is particularly sensitive to the vibrations of the aromatic ring and the C-S bond. nih.gov For catecholamine-like molecules, Raman spectra show characteristic bands related to the catechol group. researchgate.netresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly amplify the signal, which could be particularly useful for analyzing low concentrations of the compound. nih.govacs.org
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H / N-H stretch | FTIR | 3200 - 3500 (broad) |
| Aromatic C-H stretch | FTIR/Raman | 3000 - 3100 |
| Aliphatic C-H stretch | FTIR/Raman | 2850 - 2960 |
| Aromatic C=C stretch | FTIR/Raman | 1500 - 1610 researchgate.net |
| Amine N-H bend | FTIR | ~1600 researchgate.net |
| Phenol C-O stretch | FTIR | ~1250 researchgate.net |
| C-S stretch | Raman | 600 - 800 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and conformational details, culminating in a detailed picture of the molecule's solid-state structure. For chiral molecules, X-ray crystallography can also be employed to determine the absolute configuration, which is the precise spatial arrangement of atoms at a stereocenter.
The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then interpreted to build a model of the crystal structure, revealing the exact position of each atom.
While crystallographic data for a specific compound termed "S-propyl ne" is not available in open-access structural databases, the methodology can be illustrated using a closely related small organic molecule containing a propyl group, for which detailed X-ray diffraction data has been published. For this purpose, the crystal structure of Isopropyl 4-nitrobenzoate (B1230335) serves as an illustrative example of the detailed findings that can be obtained. re3data.org
In the study of Isopropyl 4-nitrobenzoate, a single crystal was grown by the slow evaporation of a methanol solution. re3data.org The subsequent X-ray diffraction analysis provided a comprehensive set of crystallographic data, which is essential for defining the solid-state structure of the molecule. This data includes the dimensions of the unit cell (the basic repeating unit of the crystal lattice), the crystal system, and the space group, which describes the symmetry of the crystal. re3data.org
The analysis revealed that in the solid state, the nitro group of the molecule is nearly coplanar with the benzene (B151609) ring, with a small dihedral angle of 4.57(10)°. The carboxylate group, however, is slightly twisted out of the plane of the benzene ring by 12.16(8)°. re3data.org The study also identified weak intermolecular interactions, specifically C—H⋯O hydrogen bonds and π–π stacking interactions between the benzene rings of adjacent molecules, which govern the molecular packing in the crystal lattice. re3data.org
For chiral compounds, a critical aspect of X-ray crystallography is the determination of the absolute configuration. This is often achieved by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key value derived from the diffraction data that is used to confidently assign the absolute stereochemistry of a chiral molecule. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration with a high degree of certainty.
The detailed research findings from a single-crystal X-ray diffraction experiment are typically presented in a standardized format, as shown in the interactive table below, which contains the crystallographic data for Isopropyl 4-nitrobenzoate. re3data.org
Crystallographic Data for Isopropyl 4-nitrobenzoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.729 (4) |
| b (Å) | 7.192 (4) |
| c (Å) | 10.388 (6) |
| α (°) | 94.751 (9) |
| β (°) | 92.503 (7) |
| γ (°) | 95.901 (10) |
| Volume (ų) | 497.6 (5) |
| Z (Molecules per unit cell) | 2 |
| Temperature (K) | 153 |
| Radiation | Mo Kα |
| Reflections Collected | 6626 |
| Independent Reflections | 2862 |
| Final R-factor [I > 2σ(I)] | 0.046 |
Future Perspectives and Interdisciplinary Research Directions for the S Propyl Ne Compound
Novel Synthetic Methodologies for Accessing Diverse S-Propyl-NE Analogs
The development of efficient and versatile synthetic routes is paramount for generating diverse libraries of S-propyl-NE analogs, enabling comprehensive structure-activity relationship (SAR) studies. Research can focus on methods that allow for the precise introduction of the S-propyl moiety and the flexible modification of the "NE" component.
Existing synthetic strategies for related compounds provide a foundation. For instance, the synthesis of organosulfur compounds like propyl propane (B168953) thiosulfonate (PTSO) and propyl propane thiosulfinate (PTS) often involves the enzymatic or chemical transformation of precursors derived from natural sources like Allium cepa nih.govmdpi.com. These methods highlight the potential for bio-inspired synthesis.
For compounds incorporating N-propyl groups, reductive amination and catalytic hydrogenation have been employed, as seen in the synthesis of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride google.com. Similarly, the synthesis of various N-propylated amines and related structures demonstrates established methodologies for creating carbon-nitrogen bonds with propyl substituents wikipedia.orgwikipedia.orgresearchgate.net.
Future research could explore novel cross-coupling reactions, click chemistry approaches, or stereoselective synthesis to create a wide array of S-propyl-NE analogs. This includes varying the nature of the sulfur linkage (e.g., thioether, thiosulfonate, thiosulfinate) and modifying the nitrogen-containing moiety ("NE") with different functional groups, alkyl chains, or heterocyclic systems. For example, the synthesis of Zafirlukast analogs has shown success in modifying alkyl chains and sulfonamide groups to generate diverse compounds researchgate.net.
Table 1: Representative Synthesis Yields and Conditions for Related Propyl-Containing Compounds
| Compound/Reaction | Key Reagents/Conditions | Yield (%) | Reference |
| (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride | Reductive amination with propionaldehyde, catalytic hydrogenation | High | google.com |
| S-[3-hydroxy-1-propylpropyl]-L-cysteine | Michael addition of L-cysteine to ethyl (2E)-2-hexenoate, reduction with sodium trimethoxyborohydride | Good | researchgate.net |
| Zafirlukast analog 3a (o-tolyl substituent) | Coupling of carboxylic acid with o-toluene sulfonamide under DCC/DMAP conditions | 77 | researchgate.net |
| Zafirlukast analog 3b (p-tolyl substituent) | Coupling of carboxylic acid with p-toluene sulfonamide under DCC/DMAP conditions | 75 | researchgate.net |
| O-n-propyl methylphosphonate (B1257008) ester of CHMC (SP enantiomer) | Methylphosphonyl dichloride, L-proline methyl ester in CHCl3 | Not specified | nih.gov |
Computational Design and Predictive Modeling for Enhanced Biological Activity
Computational approaches are indispensable for accelerating the discovery and optimization of novel compounds. For S-propyl-NE analogs, these methods can predict pharmacokinetic properties (ADME-Tox), identify potential biological targets, and guide the design of molecules with enhanced efficacy and specificity.
Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening can be employed. For instance, computational studies on parabens have successfully predicted their ADME-Tox profiles and biological activity spectra, correlating predictions with experimental data jscimedcentral.com. Similarly, molecular docking has been used to assess the binding affinity of novel 1,3,4-oxadiazole (B1194373) derivatives to biological targets, aiding in the design of anti-inflammatory agents ijpsjournal.com.
The design of peptidomimetics has also benefited from computational analysis, identifying key interactions with targets like influenza virus hemagglutinin and leading to the discovery of potent inhibitors mdpi.com. Applying these principles to S-propyl-NE would involve building computational models that capture the essential structural features responsible for desired biological activity, thereby reducing the need for extensive experimental synthesis and screening. Machine learning and deep learning models are increasingly integrated into these workflows, improving the accuracy of structure prediction and design mdpi.comntop.com.
Exploration of Untapped Biological Applications and Therapeutic Potentials
The diverse chemical structures incorporating propyl and sulfur/nitrogen moieties suggest a broad spectrum of potential biological activities that remain to be fully explored for S-propyl-NE compounds. Drawing parallels from known compounds can illuminate promising avenues.
Organosulfur compounds derived from Allium species, such as propyl propane thiosulfinate (PTS) and propyl propane thiosulfonate (PTSO), have demonstrated significant antimicrobial, antifungal, and immunomodulatory effects nih.govmdpi.comresearchgate.net. These properties suggest potential applications in infectious disease management or as immune modulators.
Other related compounds have shown activity within the central nervous system. For example, propylamphetamine acts as a dopamine (B1211576) reuptake inhibitor wikipedia.org. Compounds like (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride have been noted as potential intermediates in the synthesis of neuroactive agents google.com. This indicates that S-propyl-NE analogs could be investigated for their effects on neurotransmitter systems or as modulators of neurological pathways.
Furthermore, the exploration of natural product derivatives, such as propolis nanoformulations, highlights the potential of bio-inspired compounds in various therapeutic areas, including wound healing and anti-inflammatory applications srce.hr. The "untapped potential" of novel chemical scaffolds like S-propyl-NE lies in their ability to interact with biological systems in unique ways, potentially leading to new therapeutic strategies for a range of diseases.
Table 2: Representative Antimicrobial Activity of Related Organosulfur Compounds
| Compound | Target Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| PTSO | Candida albicans ATCC 200955 | 32 | 32 | researchgate.net |
| PTS | Candida albicans ATCC 200955 | 32 | 32 | researchgate.net |
| PTSO | Candida krusei ATCC 6258 | 32 | 32 | researchgate.net |
| PTS | Candida krusei ATCC 6258 | 32 | 32 | researchgate.net |
| PTSO | Pseudomonas aeruginosa ATCC 27853 | Resistant | Resistant | researchgate.net |
| PTS | Pseudomonas aeruginosa ATCC 27853 | Resistant | Resistant | researchgate.net |
| PTSO | P. damselae subsp. Piscicida (in vivo/vitro) | Not specified | Not specified | nih.gov |
| PTS | S. chrysophrii (in vivo/vitro) | Not specified | Not specified | nih.gov |
Integration of Omics Technologies for Systems-Level Understanding of S-Propyl-NE Effects
To fully elucidate the biological impact and therapeutic potential of S-propyl-NE compounds, integrating omics technologies is crucial. Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular and organismal responses to chemical compounds bioaster.orghumanspecificresearch.orgimec-int.comnih.gov.
This systems-level understanding is vital for drug discovery and development, enabling the identification of biomarkers, prediction of efficacy, and assessment of potential off-target effects. For instance, omics data can help in understanding the complex interactions of compounds with host-microbiota or host-pathogen systems bioaster.org. Such comprehensive analyses would be essential for translating promising S-propyl-NE candidates into viable therapeutic agents.
Q & A
Q. How can researchers ensure compliance with the Stockholm Convention when studying this compound as a persistent organic pollutant (POP)?
- Methodological Guidance : Use the Annex F questionnaire template to document production volumes, usage patterns, and alternatives. Include lifecycle assessments and risk-benefit analyses in publications. Collaborate with regulatory bodies to align findings with international standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
